FAAH Inhibitory Potency: Ethyl vs. Methyl Carbamate Head‑to‑Head Comparison in a Fluorescence‑Based Enzyme Assay
In a direct head‑to‑head comparison conducted under identical assay conditions (recombinant human FAAH, fluorogenic substrate, 30 min pre‑incubation), the ethyl carbamate derivative exhibited an IC50 of 45 nM, whereas the corresponding methyl carbamate analog (methyl N-[4-({[(furan-2-yl)methyl]carbamoyl}methyl)-1,3-thiazol-2-yl]carbamate) gave an IC50 of 135 nM [1]. The 3‑fold potency advantage of the ethyl ester is attributed to better occupancy of the FAAH acyl‑chain binding pocket, as inferred from the patent SAR disclosure [1].
| Evidence Dimension | FAAH inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 45 nM |
| Comparator Or Baseline | Methyl ester analog: IC50 = 135 nM |
| Quantified Difference | 3.0‑fold lower IC50 for the ethyl ester |
| Conditions | Recombinant human FAAH, fluorogenic substrate (AMC‑based), 30 min pre‑incubation, 25 °C, pH 7.4 |
Why This Matters
A 3‑fold potency difference in the primary pharmacodynamic assay directly translates to lower required compound concentration in cell‑based and in vivo models, reducing solvent burden and off‑target risk, thereby making the ethyl ester the preferred choice for hit‑to‑lead optimization.
- [1] Sanofi-Aventis. Alkylthiazol carbamate derivatives, preparation thereof and therapeutic use thereof. US Patent 8,912,218 B2, Example 12 and Table 2, 2014. View Source
